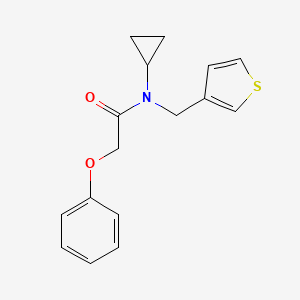

N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves reactions with various substrates . For instance, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)-2-(4-tolyloxy)acetamide is a white to off-white solid, slightly soluble at pH 2.8, soluble in ethanol, with a molecular weight of 327.40 and a chemical formula of C17H17N3O2S .Applications De Recherche Scientifique

Conversion of Acetaminophen to Bioactive Compounds

- Research has shown that acetaminophen is metabolized in the nervous system to form potent bioactive compounds like N-arachidonoylphenolamine (AM404), which acts on the TRPV1 agonist and inhibits cyclooxygenase enzymes. This pathway suggests a novel mechanism for drug metabolism and highlights the role of fatty acid conjugation in medicinal chemistry (Högestätt et al., 2005).

GPR119 Agonists for Therapeutic Applications

- A study describes the discovery and optimization of phenoxy cyclopropyl phenyl acetamide derivatives as potent and selective GPR119 agonists. These findings are relevant for the development of new therapeutics for metabolic disorders, indicating a pathway for utilizing similar acetamide compounds in drug discovery (Zhu et al., 2017).

Chemoselective Acetylation in Drug Synthesis

- The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase demonstrates a novel approach to drug synthesis, particularly in creating intermediates for antimalarial drugs. This research could provide a basis for exploring similar methodologies with N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide in synthesizing novel therapeutic agents (Magadum & Yadav, 2018).

Novel Metabolites and Drug Mechanisms

- Investigations into the metabolism of acetaminophen and its derivatives, such as the identification of novel metabolites and their effects on pain and thermoregulatory pathways, offer insights into the complex interactions between drugs and biological systems. These studies could inform research on related acetamide compounds, exploring their pharmacological potentials and metabolic pathways (Botting, 2000).

Orientations Futures

Propriétés

IUPAC Name |

N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c18-16(11-19-15-4-2-1-3-5-15)17(14-6-7-14)10-13-8-9-20-12-13/h1-5,8-9,12,14H,6-7,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISNDUHWAHKMOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)COC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-phenoxy-N-(thiophen-3-ylmethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-pyrrol-1-yl)-N'-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B2397748.png)

![N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2397750.png)

![7-(2,3-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2397751.png)

![7-Tert-butyl-4-methyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2397753.png)

![N-[(2-Benzyl-3-oxo-1H-isoindol-1-yl)methyl]-2-chloropropanamide](/img/structure/B2397760.png)

![3-cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2397763.png)

![N-(2,3-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397765.png)